molecular formula C15H14O3S B172729 (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane CAS No. 126577-49-9

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane

Cat. No.: B172729
CAS No.: 126577-49-9
M. Wt: 274.3 g/mol
InChI Key: ACONWRLGPDTDKX-HXPMCKFVSA-N
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Description

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is an organic compound that belongs to the class of dioxathiolanes This compound is characterized by a unique structure that includes a dioxathiolane ring with two phenyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane typically involves the reaction of appropriate thiol and epoxide precursors under controlled conditions. One common method includes the use of a thiol compound and an epoxide in the presence of a base catalyst. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with the epoxide to form the dioxathiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic and steric properties of its substituents.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the oxide group, making it less reactive.

    4,4’-Difluorobenzophenone: Similar in having phenyl groups but differs in the functional groups and overall reactivity.

    Pyrimido[4,5-d]pyrimidine derivatives: Structurally different but may share some reactivity patterns due to the presence of heteroatoms.

Uniqueness

This compound is unique due to its specific dioxathiolane ring structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.

Properties

IUPAC Name

(2R,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONWRLGPDTDKX-HXPMCKFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O[S@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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